2-(2-Aminoethyl)-1,3-di-Boc-guanidine

Description

BenchChem offers high-quality 2-(2-Aminoethyl)-1,3-di-Boc-guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminoethyl)-1,3-di-Boc-guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

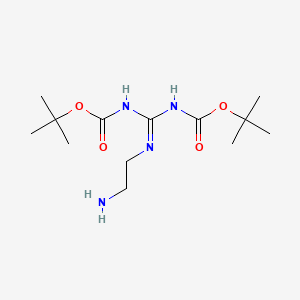

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQKBELHRNEGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451044 | |

| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203258-44-0 | |

| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Guanidines in Modern Chemistry

The guanidinium group, the functional core of the amino acid arginine, is a ubiquitous and vital motif in biological systems. Its inherent high basicity (pKa of the conjugate acid is ~13.6) and ability to form multiple hydrogen bonds are central to its role in molecular recognition, enzyme catalysis, and protein structure.[1] However, this high reactivity can be a double-edged sword in the controlled environment of chemical synthesis. For scientists aiming to incorporate the guanidine moiety into complex molecules, such as peptides and pharmaceuticals, its potent basicity and nucleophilicity often necessitate the use of protecting groups.

This guide focuses on a key reagent in this field: 2-(2-Aminoethyl)-1,3-di-Boc-guanidine . The introduction of two tert-butoxycarbonyl (Boc) groups significantly modulates the fundamental properties of the guanidine core. This technical guide will provide a comprehensive overview of the synthesis, physicochemical properties, and applications of this versatile building block, with a particular focus on its attenuated basicity, a critical feature for its utility in contemporary organic and medicinal chemistry. We will delve into the electronic effects of the Boc protecting groups and provide practical, field-proven insights into its handling and reactivity.

Physicochemical Properties: A Quantitative and Qualitative Analysis

A thorough understanding of the physicochemical properties of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is paramount for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆N₄O₄ | |

| Molecular Weight | 302.37 g/mol | |

| Appearance | Lumps or solid | |

| Melting Point | 95-98 °C | |

| Solubility | Soluble in many organic solvents | General knowledge |

| Storage Temperature | -20°C |

The Core Directive: Understanding the Basicity of Di-Boc-Guanidine

The defining characteristic of a guanidine is its strong basicity. However, the two electron-withdrawing Boc groups in 2-(2-Aminoethyl)-1,3-di-Boc-guanidine dramatically alter this property.

The Guanidinium Cation: A Resonating Powerhouse of Basicity

The high basicity of guanidine stems from the exceptional stability of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized over all three nitrogen atoms through resonance, as depicted below.

Resonance stabilization of the guanidinium cation.

The Electronic Impact of Boc Protection

The tert-butoxycarbonyl (Boc) group is an effective protecting group for amines.[2] The carbonyl group within the Boc moiety is strongly electron-withdrawing. In 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, the two Boc groups attached to two of the guanidine nitrogens pull electron density away from the guanidine core. This has two significant consequences:

-

Modified Nucleophilicity: The electron-withdrawing nature of the Boc groups also tempers the nucleophilicity of the guanidine nitrogens. This allows for more controlled reactions, particularly in the context of guanidinylation.

Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: A Detailed Protocol

The synthesis of N,N'-di-Boc-protected guanidines can be achieved through several routes. A common and efficient method involves the reaction of a primary amine with a suitable guanidinylating agent, such as N,N'-di-Boc-thiourea or a pyrazole-based reagent.[3] An optimized, high-yield synthesis of the title compound has been reported, which is scalable and does not require chromatographic purification.[4]

Recommended Synthetic Protocol

This protocol is adapted from a reported high-yielding synthesis and is suitable for laboratory-scale preparation.[4]

Reaction Scheme:

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: Synthesis, Applications, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, a pivotal reagent in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a di-Boc-protected guanidine and a primary amino group, makes it an invaluable building block for introducing the guanidinium moiety in a controlled and strategic manner. We will explore its fundamental physicochemical properties, delve into robust synthetic methodologies with mechanistic insights, discuss its critical applications in areas like peptide synthesis and the development of therapeutic agents, and underscore the strategic importance of the tert-butoxycarbonyl (Boc) protecting groups. This guide is intended to serve as a practical resource for scientists leveraging this versatile compound in their research and development endeavors.

Introduction: The Strategic Importance of Protected Guanidines

The guanidinium group is a ubiquitous functional group in biological systems, most notably in the side chain of the amino acid arginine. Its ability to remain protonated over a wide physiological pH range allows it to form strong electrostatic and hydrogen bond interactions, which are fundamental to protein structure, enzyme catalysis, and molecular recognition events.[1][2] However, the high basicity (pKa ≈ 13.5) and nucleophilicity of the guanidine functional group present significant challenges in multi-step organic synthesis.[1]

Directly incorporating an unprotected guanidine can lead to a host of side reactions and solubility issues. This necessitates the use of protected guanidine synthons. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (CAS Number: 203258-44-0 ) emerges as a superior solution.[3] The two Boc groups effectively "tame" the reactivity and basicity of the guanidine core, rendering it a stable, manageable, and lipophilic entity suitable for standard synthetic transformations. The presence of a terminal primary amine provides a convenient handle for conjugation to other molecules, making it a premier guanidinylating agent for complex targets.[3]

Physicochemical and Structural Properties

A clear understanding of a reagent's physical properties is paramount for its effective use in experimental design. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is typically supplied as a solid, and its key characteristics are summarized below.

Key Properties Table

| Property | Value | Source |

| CAS Number | 203258-44-0 | [3][4] |

| Molecular Formula | C₁₃H₂₆N₄O₄ | [3] |

| Molecular Weight | 302.37 g/mol | [3] |

| Appearance | Lumps or solid | [3] |

| Melting Point | 95-98 °C | [3] |

| Purity | ≥90% (HPLC) | [3] |

| Storage Temperature | −20°C | [3] |

| SMILES String | CC(C)(C)OC(=O)N\C(NC(=O)OC(C)(C)C)=N\CCN | [3] |

| InChI Key | GKQKBELHRNEGCI-UHFFFAOYSA-N | [3] |

Chemical Structure

The structure of the molecule is defined by a central guanidine unit where two of the nitrogen atoms are protected with Boc groups, and the third is attached to an ethylamine linker.

Synthesis and Mechanistic Considerations

The synthesis of N,N'-di-Boc-protected guanidines is a well-established field, typically involving the reaction of an amine with a suitable guanylating agent. The most common precursors are activated thioureas or pyrazole-carboxamidines.

Synthetic Workflow: Guanylation of Ethylenediamine

A prevalent and efficient method for preparing the title compound involves the reaction of a suitably protected and activated guanylating agent with ethylenediamine. While multiple specific reagents can be used, the core transformation relies on the nucleophilic attack of one of the amino groups of ethylenediamine onto an electrophilic di-Boc-protected carbodiimide or a similar intermediate.

Causality Behind Experimental Choices:

-

Precursor: N,N'-Di-Boc-thiourea is a stable, crystalline solid that is readily available and serves as an excellent precursor to the highly reactive carbodiimide intermediate.

-

Activating Agent: Historically, mercury(II) chloride (HgCl₂) was used for this desulfurization-activation step.[5] However, due to the extreme toxicity and environmental hazards associated with mercury waste, modern protocols favor greener alternatives. Cyanuric chloride (TCT) has been demonstrated as a mild, inexpensive, and highly efficient substitute, eliminating heavy-metal waste without a significant loss in yield.[6]

-

Solvent & Base: Anhydrous tetrahydrofuran (THF) is a common choice of solvent as it effectively dissolves the reactants while remaining inert.[6] A non-nucleophilic organic base like N-methylmorpholine (NMM) or triethylamine (Et₃N) is required to neutralize the acid generated during the reaction.[6]

-

Nucleophile Stoichiometry: Ethylenediamine has two nucleophilic primary amines. To favor mono-substitution and minimize the formation of the di-substituted byproduct, it is crucial to use ethylenediamine in excess and add it slowly to the activated intermediate at a controlled temperature.

Experimental Protocol

The following is a representative protocol synthesized from established methods for N,N'-di-Boc guanylation. Researchers should first perform this on a small scale to optimize conditions.[6]

-

Activation: To a stirred solution of N,N'-di-Boc-thiourea (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous THF under an inert atmosphere (N₂ or Ar), add cyanuric chloride (TCT) (0.33 eq) portion-wise at 0 °C.

-

Intermediate Formation: Add N-methylmorpholine (NMM) (2.0 eq) dropwise to the suspension. Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the consumption of the thiourea by TLC. The formation of a white precipitate (NMM hydrochloride) will be observed.

-

Guanylation: In a separate flask, prepare a solution of ethylenediamine (5.0 eq) in anhydrous THF. Cool the activated mixture from Step 2 back to 0 °C.

-

Reaction: Add the ethylenediamine solution dropwise to the activated mixture over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 2-(2-Aminoethyl)-1,3-di-Boc-guanidine as a solid.

Applications in Synthesis and Drug Discovery

The primary utility of this reagent is as a masked arginine-equivalent or a general-purpose guanidinylating agent.

Peptide Synthesis and Arginine Analogs

In peptide chemistry, introducing arginine residues can be challenging. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine provides a versatile method for postsynthetic modification of peptides. For example, it can be coupled to a carboxylic acid side chain (e.g., aspartic or glutamic acid) on a resin-bound peptide to create non-natural amino acid residues with guanidinium side chains of varying lengths. This is crucial for probing structure-activity relationships where the precise positioning of a cationic charge is key.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine technical, = 90 HPLC 203258-44-0 [sigmaaldrich.com]

- 4. 154476-57-0|N,N'-Di-Boc-guanidine|BLD Pharm [bldpharm.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

An In-depth Technical Guide to 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a key synthetic intermediate, valued for its role as a versatile building block in medicinal chemistry and drug discovery. Its structure combines a reactive primary amine with a guanidinium moiety masked by two tert-butyloxycarbonyl (Boc) protecting groups. This strategic protection tempers the high basicity of the guanidine group, allowing for controlled and selective chemical transformations.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and applications of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, offering insights for its effective utilization in the laboratory.

Chemical Structure and Properties

2-(2-Aminoethyl)-1,3-di-Boc-guanidine possesses a unique molecular architecture that dictates its reactivity and utility. The presence of the Boc protecting groups is crucial, as it allows for the stepwise introduction of the guanidinium functionality into complex molecules.[1]

Molecular Formula: C₁₃H₂₆N₄O₄[2]

Molecular Weight: 302.37 g/mol [2]

CAS Number: 203258-44-0[2]

Appearance: Lumps or solid[2]

Melting Point: 95-98 °C[2]

Solubility: Soluble in a range of organic solvents, including tetrahydrofuran (THF) and dichloromethane (DCM).

The core of the molecule features a guanidinium group, a functionality prevalent in numerous biologically active compounds, most notably the amino acid arginine.[3] The guanidinium group's ability to exist in a protonated state at physiological pH enables it to form strong electrostatic and hydrogen-bonding interactions with biological targets.[3] The Boc groups can be readily removed under acidic conditions, unmasking the guanidine for subsequent reactions or to reveal the final bioactive compound.[4]

Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine

The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine can be achieved through the guanidinylation of ethylenediamine. A variety of reagents can be employed for this transformation, with N,N'-di-Boc-1H-pyrazole-1-carboxamidine and N,N'-di-Boc-S-methylisothiourea being common choices due to their high reactivity and selectivity.[5][6] An improved, high-yielding synthesis has been reported that provides the product in over 90% yield without the need for chromatographic purification.[7]

Illustrative Synthetic Protocol

A reliable method for the synthesis involves the reaction of a suitable guanidinylating agent with a large excess of ethylenediamine to favor mono-guanidinylation.

Reagents and Materials:

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

-

Ethylenediamine

-

Tetrahydrofuran (THF)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equivalent) in anhydrous THF.

-

Addition of Amine: To the stirred solution, add a significant excess of ethylenediamine (e.g., 10 equivalents) dropwise at room temperature. The large excess minimizes the formation of the di-guanidinylated byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting guanidinylating agent is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess ethylenediamine and THF.

-

Purification: The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.[5]

Caption: General workflow for the synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.

Mechanism of Guanidinylation

The reaction proceeds via a nucleophilic attack of the primary amine of ethylenediamine on the electrophilic carbon of the guanidinylating agent. The pyrazole or methylthio group serves as a good leaving group, facilitating the formation of the C-N bond.

Caption: Simplified mechanism of guanidinylation using a pyrazole-based reagent.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two Boc groups (singlet, ~1.5 ppm, 18H), and two methylene groups of the ethyl chain (triplets or multiplets, in the range of 2.8-3.5 ppm, 4H). Protons on the nitrogens will appear as broad signals. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc groups (~153-163 ppm), the quaternary carbons of the Boc groups (~80-83 ppm), the methyl carbons of the Boc groups (~28 ppm), the guanidinium carbon (~156-160 ppm), and the two methylene carbons of the ethyl chain (~40-45 ppm). |

| Mass Spectrometry (ESI-MS) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 303.2. |

| FTIR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the Boc groups (around 1700-1725 cm⁻¹), and C-N stretching (in the 1600-1650 cm⁻¹ region).[8] |

Applications in Synthesis

The primary utility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine lies in its application as a building block for the synthesis of more complex molecules, particularly in the realm of peptidomimetics and drug design.

Synthesis of Arginine Mimetics and Bioactive Peptidomimetics

The guanidinium group of arginine is crucial for many biological interactions. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine serves as a valuable precursor for creating arginine mimetics, where the natural amino acid structure is modified to enhance properties such as stability, binding affinity, or cellular uptake.[9] Guanidine-containing peptoids have been shown to translocate into cells more readily than their amino analogues.[10]

Caption: General scheme for the application in arginine mimetic synthesis.

Experimental Protocol: Boc Deprotection

The removal of the Boc protecting groups is a critical step to unveil the guanidinium functionality. This is typically achieved under acidic conditions.

Reagents and Materials:

-

2-(2-Aminoethyl)-1,3-di-Boc-guanidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Cold diethyl ether

Step-by-Step Procedure:

-

Dissolution: Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.[4]

-

Scavenger Addition: Add TIS (typically 2.5-5% v/v) to the solution to quench the tert-butyl cations generated during deprotection, thereby preventing side reactions.[4]

-

Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add TFA (typically 25-50% v/v in DCM).[4][11]

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed (usually 1-2 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude product, often as a TFA salt, can be precipitated by the addition of cold diethyl ether, filtered, and washed with cold ether to yield the deprotected guanidinium compound.[12]

Conclusion

2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a strategically designed and highly valuable reagent for chemical synthesis. Its Boc-protected guanidinium group allows for the controlled incorporation of this important pharmacophore into a wide range of molecular scaffolds. The synthetic routes to this compound are well-established, and its reactivity is predictable, making it a reliable tool for researchers in drug discovery and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is paramount for its successful application in the development of novel therapeutic agents.

References

-

Anonymous. Examples where aminoethylguanidine 1 has been used. ResearchGate. Available at: [Link].

- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.

-

Anonymous. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link].

- Bhattacharya, S., et al. (2011). Synthesis of a new dipeptide analogue and its chemical characterization. Der Pharma Chemica, 3(3), 174-188.

- Anonymous. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Publishing.

-

Anonymous. Synthesis and Applications of Arginine Mimetics. ResearchGate. Available at: [Link].

- Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.

-

PubChem. N,N'-Di-Boc-guanidine. Available at: [Link].

-

Anonymous. FTIR spectra of polymeric guanidine derivatives. ResearchGate. Available at: [Link].

-

Anonymous. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link].

- Anonymous. (2016).

-

Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link].

- Anonymous. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC - NIH.

- Anonymous. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. NIH.

- Anonymous. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

-

Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. Available at: [Link].

- Anonymous. (2016).

- Anonymous. (2021).

-

Anonymous. (2025). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link].

- Anonymous. (2023). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI.

- Anonymous. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link].

-

Anonymous. FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. ResearchGate. Available at: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. ≥90% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]

- 11. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(2-Aminoethyl)-1,3-di-Boc-guanidine: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, a key building block in modern medicinal chemistry. We will delve into its precise chemical identity, a robust and reproducible synthetic pathway, purification and characterization protocols, and its strategic application in the synthesis of guanidine-containing bioactive molecules. The methodologies described herein are presented with the causality behind experimental choices, ensuring both technical accuracy and practical insight for researchers in the field.

Core Concepts: The Strategic Importance of Protected Guanidines

The guanidinium group is a pivotal functional group in a vast array of biologically active natural products and pharmaceuticals.[1] Its ability to remain protonated at physiological pH allows it to engage in critical hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[2] However, the high basicity of the guanidine moiety presents significant challenges during chemical synthesis, often leading to side reactions and compatibility issues with other functional groups.

The use of tert-butoxycarbonyl (Boc) protecting groups provides an elegant solution to this challenge. By temporarily masking the nucleophilicity and basicity of the guanidine, Boc-protected guanidinylating reagents enable the controlled and efficient incorporation of this essential pharmacophore into complex molecular architectures.[1][3] The Boc groups are stable under a variety of reaction conditions and can be readily removed at a later synthetic stage, typically under acidic conditions.[1]

2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a bifunctional reagent that offers the dual advantage of a protected guanidine group and a reactive primary amine, making it an exceptionally useful tool for extending a molecular scaffold with a guanidinylated ethylamine side chain.

Chemical Identity and Physicochemical Properties

A precise understanding of the reagent's properties is fundamental to its effective use.

IUPAC Nomenclature and Structural Formula

The formal IUPAC name for this compound is tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate .

For clarity and convenience in a laboratory setting, it is commonly referred to by several synonyms, including:

-

2-(2-Aminoethyl)-1,3-di-Boc-guanidine

-

1,3-Di-Boc-2-(2-aminoethyl)guanidine

-

N,N'-Bis-(Boc)-N''-(2-Amino-ethyl)-guanidine

Molecular Structure:

Caption: Structure of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. These values are crucial for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆N₄O₄ | [4] |

| Molecular Weight | 302.37 g/mol | [4] |

| Appearance | White to off-white lumps or powder | [4] |

| Melting Point | 95-98 °C | [4] |

| Solubility | Soluble in most alcohols, esters (e.g., ethyl acetate), ketones (e.g., acetone), acetonitrile, and dichloromethane. Insoluble in diethyl ether and hexane. | [5] |

| Storage Temperature | -20°C | [4] |

| CAS Number | 203258-44-0 | [4] |

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is most effectively achieved through a two-step process. First, the selective mono-protection of a readily available starting material, ethylenediamine, is performed. This is followed by the guanidinylation of the resulting primary amine. This staged approach ensures high yields and simplifies purification.

Caption: Two-step synthetic workflow for the target compound.

Step 1: Synthesis of tert-butyl (2-aminoethyl)carbamate (Mono-Boc-ethylenediamine)

Rationale: The selective mono-protection of ethylenediamine is critical to prevent the formation of di-substituted byproducts. While several methods exist, using an excess of the diamine compared to the Boc-anhydride is a common strategy.[6] However, for more valuable diamines, a 1:1 stoichiometry with a less reactive Boc source like tert-butyl phenyl carbonate is preferred as it offers high selectivity and simplifies the workup, avoiding the need for chromatography at this stage.[6][7]

Detailed Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-ethanediamine (20.0 g, 0.33 mol) in 200 mL of absolute ethanol.

-

Reagent Addition: Add tert-butyl phenyl carbonate (64.6 g, 0.33 mol) to the solution.

-

Reaction: Heat the mixture to a gentle reflux (oil bath temperature ~80°C) and stir for 18 hours. The solution will typically turn yellow.

-

Concentration: Allow the reaction to cool to room temperature. Reduce the volume to approximately 150 mL using a rotary evaporator.

-

Aqueous Workup (Acid Wash): Add 300 mL of water and carefully adjust the pH to ~3 by adding 2M HCl. This step protonates the desired product and any unreacted diamine, keeping them in the aqueous phase, while allowing for the removal of non-basic organic impurities.

-

Extraction (Organic Impurities): Extract the acidic aqueous solution with dichloromethane (3 x 400 mL) to remove phenol and other organic byproducts. Discard the organic layers.

-

Basification: Adjust the pH of the aqueous phase to 12 by adding 2M NaOH. This deprotonates the mono-Boc-protected product, making it soluble in organic solvents.

-

Extraction (Product): Extract the basic aqueous phase with dichloromethane (5 x 500 mL).

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as a yellow oil.[7]

Step 2: Guanidinylation of tert-butyl (2-aminoethyl)carbamate

Rationale: The guanidinylation of the primary amine of the mono-Boc-ethylenediamine precursor is achieved using a di-Boc-protected guanidinylating agent. Reagents like 1-[N,N'-(Di-Boc)amidino]pyrazole are highly effective as they are stable, crystalline solids that react under mild conditions to give high yields of the desired product with a straightforward purification.

Detailed Protocol:

-

Reaction Setup: In a suitable round-bottom flask, dissolve tert-butyl (2-aminoethyl)carbamate (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous tetrahydrofuran (THF, ~2 mL).

-

Reaction: Stir the solution at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase of ethyl acetate:hexane = 1:3).

-

Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to isolate the pure 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized reagent is paramount.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary method for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the two tert-butyl groups (a sharp singlet integrating to 18H), the two methylene groups of the ethyl chain, and the exchangeable NH protons. The ¹³C NMR will confirm the presence of the carbonyl carbons of the Boc groups, the guanidinyl carbon, and the carbons of the tert-butyl and ethyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated molecular formula of C₁₃H₂₆N₄O₄.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, which should typically be ≥90% for use in synthesis.[4]

Application in the Synthesis of Bioactive Molecules

The primary utility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is as a synthon to introduce a guanidinoethyl moiety onto a molecule, often via reaction with an electrophilic center.

General Workflow for Amide Coupling

A common application is the coupling to a carboxylic acid to form an amide bond, extending the molecule with the protected guanidine side chain.

Caption: General workflow for amide coupling.

Protocol Example: Amide Bond Formation

-

Activation: Dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 15-30 minutes at 0°C to form the active ester.

-

Coupling: Add a solution of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Perform a standard aqueous workup to remove excess reagents and byproducts, followed by purification via flash column chromatography to yield the desired coupled product.[8]

Deprotection to Reveal the Guanidine Moiety

Rationale: The final step in many synthetic sequences is the removal of the Boc groups to unmask the biologically active guanidinium group. This is typically achieved under strong acidic conditions. The generation of a reactive tert-butyl cation during this process necessitates the use of "scavengers" to prevent unwanted side reactions, such as the alkylation of sensitive functional groups (e.g., tryptophan or methionine residues in peptides).[9]

Detailed Protocol: Boc Deprotection with TFA

-

Preparation: Dissolve the di-Boc-protected compound in anhydrous dichloromethane (DCM).

-

Scavenger Addition: Add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

-

Acidolysis: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 50-95% (v/v).

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor for completion (typically 1-4 hours).

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting guanidine TFA salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.

Conclusion

2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a highly valuable and versatile reagent for drug discovery and development. Its strategic design allows for the efficient and controlled introduction of the critical guanidinoethyl functionality into complex molecules. By understanding its chemical properties and employing the robust synthetic and application protocols detailed in this guide, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics.

References

- Omar Al-Deeb A. Synthesis of some new 3H-quinazolin-4-one derivatives as potential antitubercular agents. World Applied Sciences Journal. 2008;5:94–99.

- BenchChem. (2025). (2-Aminoethyl)carbamic acid derivatives in organic synthesis.

- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.

- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392.

- BenchChem. (2025). Synthesis of Substituted Guanidines Using Boc.

- de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

- TCI. (2024).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

- Sigma-Aldrich. 2-(2-Aminoethyl)

- BenchChem. (2025).

- ChemicalBook. BOC-GUANIDINE Properties. (Accessed 2026).

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). A Simple and Selective Method for the Preparation of Mono-Carbamate-Protected Diamines. Synthesis, 2002(15), 2195-2202.

- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Chem-Impex. N-Boc-guanidine. (Accessed 2026).

- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine technical, = 90 HPLC 203258-44-0 [sigmaaldrich.com]

- 5. BOC-GUANIDINE | 219511-71-4 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Determining the Aqueous and Organic Solubility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine

Abstract

The determination of a compound's solubility is a critical cornerstone in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the theoretical and practical considerations for determining the solubility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. We delve into the molecular factors governing its solubility profile and present a detailed, field-proven protocol for its thermodynamic equilibrium solubility determination in both aqueous and organic media. This document is structured to provide not just a method, but the scientific rationale behind the experimental design, ensuring methodological robustness and data integrity.

Introduction: The Significance of Solubility in the Context of Protected Guanidines

2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a key synthetic intermediate, frequently employed as a guanidinylation reagent in peptide synthesis and the construction of complex bioactive molecules.[1] Its utility is predicated on its reactivity and its ability to be handled and purified, processes that are intrinsically linked to its solubility characteristics. An accurate understanding of its solubility is paramount for:

-

Reaction Condition Optimization: Ensuring homogeneous conditions for chemical reactions, leading to improved yields and purity.

-

Purification Strategy: Selecting appropriate solvent systems for crystallization or chromatography.

-

Formulation Development: For downstream applications, understanding solubility is the first step in creating stable solutions or suspensions.

-

Predictive Modeling: Providing essential physicochemical data for computational models that predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivative compounds.

Poor solubility can impede development, leading to challenges in handling, unreliable results in biological assays, and ultimately, increased costs and timelines.[2] This guide, therefore, offers the necessary tools to proactively characterize this crucial parameter.

Theoretical Considerations: A Molecular-Level Perspective

The solubility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a tale of two competing molecular features: the hydrophilic guanidine core and the lipophilic tert-butoxycarbonyl (Boc) protecting groups.

-

The Guanidine Moiety: The core guanidine group (pKa of the conjugate acid is ~12.5) is strongly basic and highly polar.[3][4] Unprotected guanidines are typically soluble in polar solvents like water, DMSO, and methanol.[3]

-

The Boc Protecting Groups: The two large, nonpolar Boc groups significantly increase the molecule's lipophilicity. This sterically hinders the polar guanidine core and introduces a large hydrocarbon surface area, which is unfavorable for interaction with water but favorable for interaction with organic solvents.[3][5]

-

The Aminoethyl Tail: The terminal primary amine offers an additional site for hydrogen bonding, potentially increasing polarity, though its contribution is modest compared to the bulky Boc groups.

Predicted Solubility Profile: Based on this structure, we can hypothesize:

-

Low Aqueous Solubility: The dominance of the two lipophilic Boc groups will likely result in poor solubility in aqueous buffers.

-

Good Organic Solubility: The molecule is expected to be soluble in a range of organic solvents, particularly those of moderate to low polarity such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[6] Its solubility in polar aprotic solvents like acetonitrile and polar protic solvents like methanol is also expected to be significant.

This molecular dichotomy necessitates a robust experimental approach to quantify its solubility across a spectrum of relevant solvents.

Physicochemical Properties Summary

A summary of known properties for 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is essential for designing and interpreting solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆N₄O₄ | [1] |

| Molecular Weight | 302.37 g/mol | [1] |

| CAS Number | 203258-44-0 | [1] |

| Appearance | Lumps | |

| Melting Point | 95-98 °C | [1] |

| Purity | ≥90% (HPLC) | [1] |

| Storage Temperature | −20°C | [1] |

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7] It measures the saturation solubility of a compound where the dissolved solute is in equilibrium with the undissolved solid phase.[2][8] This protocol is designed to be self-validating by ensuring equilibrium is truly reached and that the analytical method is specific and accurate.

Core Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove all undissolved solids, and the concentration of the dissolved compound in the clear filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

2-(2-Aminoethyl)-1,3-di-Boc-guanidine (solid)

-

Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, Water, Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol)

-

HPLC system with UV detector

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 1.5-4 mL) with screw caps

-

Orbital shaker or vial rotator

-

Thermostatically controlled environment (e.g., incubator at 25°C)

-

Syringe filters (0.22 µm, ensure compatibility with organic solvents, e.g., PTFE)

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Accurately weigh approximately 2-5 mg of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

Causality: Using a significant excess of solid drives the system to saturation, the fundamental requirement for measuring thermodynamic solubility. Precise solvent volume is critical for an accurate final concentration calculation.

Step 2: Equilibration

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or ambient room temperature).

-

Agitate the samples for 24 to 48 hours. A 24-hour period is often sufficient, but a preliminary time-course experiment (e.g., testing at 12, 24, and 48 hours) is recommended to confirm that equilibrium has been reached.[7][8]

-

After agitation, allow the vials to stand for a short period (e.g., 1 hour) to let the undissolved solid settle.

Causality: Extended agitation at a constant temperature is crucial to allow the dissolution process to reach a true thermodynamic equilibrium.[2] Failure to reach equilibrium is a common source of error, leading to an underestimation of solubility.

Step 3: Sample Processing & Analysis

-

Carefully draw the supernatant into a syringe, avoiding the settled solid material.

-

Attach a 0.22 µm syringe filter (chemically compatible with your solvent) and discard the first ~200 µL of filtrate to saturate any potential binding sites on the filter membrane.

-

Filter the remaining supernatant into a clean HPLC vial.

-

If the solution is expected to be highly concentrated, perform a validated dilution with the same solvent to bring it within the linear range of the analytical method.

-

Analyze the sample by a validated HPLC-UV method. The analytical method should be specific for 2-(2-Aminoethyl)-1,3-di-Boc-guanidine and demonstrate good linearity, accuracy, and precision.[9][10]

Causality: Filtration is a critical step to separate the dissolved fraction from the solid.[11] An unfiltered sample would give a falsely high and meaningless result. HPLC-UV provides the necessary selectivity and sensitivity for accurate quantification of the analyte in the complex matrix that a saturated solution represents.[2][9]

Step 4: Data Calculation

-

Prepare a multi-point calibration curve by plotting the HPLC peak area against the known concentrations of serially diluted stock solutions of the compound.

-

Use the linear regression equation from the calibration curve to determine the concentration of the compound in the filtered sample.

-

Adjust the calculated concentration for any dilution factors used. The final value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility: A Conceptual Diagram

The solubility of this molecule is a multifactorial property. The following diagram illustrates the key relationships governing its dissolution.

Caption: Key Factors Influencing Compound Solubility.

Conclusion

References

-

protocols.io. In-vitro Thermodynamic Solubility. Available at: [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. Available at: [Link]

-

Shey, J.-Y., & Sun, C.-M. (1998). Soluble Polymer-Supported Synthesis of N, N-di(Boc)-Protected Guanidines. Synlett, 1998(12), 1423-1425. Available at: [Link]

-

Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Available at: [Link]

-

Reddit. Best mild Boc-deprotection method for a guanidine compound? Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Available at: [Link]

-

ResearchGate. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Available at: [Link]

-

University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

-

MDPI. Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. Available at: [Link]

-

Science of Synthesis. Product Class 13: Guanidine Derivatives. Available at: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

National Institutes of Health. Guanidine. Available at: [Link]

Sources

- 1. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine technical, = 90 HPLC 203258-44-0 [sigmaaldrich.com]

- 2. evotec.com [evotec.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [helda.helsinki.fi]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Synthesis and Application of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine

Abstract

The guanidinium moiety is a recurring structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals, owing to its ability to engage in crucial hydrogen bonding interactions with biological targets. The strategic incorporation of this functional group into molecular scaffolds is a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and, more specifically, a detailed protocol for the synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, a versatile building block for drug development. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and discuss the significance of this compound in the broader context of pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of protected guanidines in their synthetic endeavors.

Introduction: The Significance of the Guanidinium Group in Medicinal Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar moiety that is typically protonated at physiological pH.[1] This cationic nature allows it to form strong, directional hydrogen bonds with carboxylate, phosphate, and other negatively charged residues in biological macromolecules such as enzymes and receptors. This fundamental interaction underpins the biological activity of numerous guanidine-containing drugs, which span a wide therapeutic spectrum, including antimicrobial, antiviral, and anticancer agents.[2]

The introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a critical strategy in the synthesis of complex molecules containing the guanidine functionality. Di-Boc-protected guanidines offer the advantage of being less polar and basic than their unprotected counterparts, which simplifies purification and handling during multi-step syntheses. The Boc groups can be readily removed under acidic conditions, unmasking the guanidinium group at a desired stage of the synthetic sequence. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, with its terminal primary amine, serves as a bifunctional linker, enabling its facile incorporation into larger molecular frameworks.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine can be logically approached through a retrosynthetic disconnection, as illustrated below. The target molecule is envisioned to be formed via a guanylation reaction between a suitable mono-protected ethylenediamine derivative and a di-Boc-protected guanylating agent.

Caption: Workflow for the selective mono-Boc protection of ethylenediamine.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (5.0 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous dichloromethane.

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-ethylenediamine as a colorless oil.

Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine

Rationale: This step involves the guanylation of the primary amine of N-Boc-ethylenediamine. The use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is advantageous as it proceeds under mild conditions and the pyrazole byproduct is easily removed during workup. [3][4]

Caption: Workflow for the guanylation of N-Boc-ethylenediamine.

Materials:

-

N-Boc-ethylenediamine

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

-

Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

-

To a solution of N-Boc-ethylenediamine (1.0 equivalent) in anhydrous THF or DCM, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equivalents).

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(2-Aminoethyl)-1,3-di-Boc-guanidine as a white solid.

Characterization Data

The structural integrity of the synthesized 2-(2-Aminoethyl)-1,3-di-Boc-guanidine should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the Boc protecting groups (singlet, ~1.5 ppm), the ethylenediamine backbone (multiplets), and NH protons. |

| ¹³C NMR | Signals for the carbonyl and quaternary carbons of the Boc groups, the carbons of the ethylenediamine moiety, and the central guanidinic carbon. [5] |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |

| Melting Point | 95-98 °C |

Applications in Drug Discovery and Development

2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of a terminal Boc-protected amine allows for its facile conjugation to other molecular fragments through amide bond formation or other amine-specific reactions.

The di-Boc-protected guanidine moiety can be carried through multiple synthetic steps and deprotected in the final stages to reveal the bioactive guanidinium group. This strategy has been employed in the synthesis of various classes of compounds, including:

-

Integrin Antagonists: The guanidinium group can mimic the side chain of arginine, which is a key recognition element for integrin receptors.

-

Enzyme Inhibitors: Many enzymes have active sites that recognize and bind arginine residues, making guanidine-containing molecules potential inhibitors.

-

Antimicrobial Agents: The cationic guanidinium group can interact with the negatively charged components of bacterial cell membranes, leading to antimicrobial activity. [5]

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. By breaking down the synthesis into two key steps—selective mono-Boc protection of ethylenediamine and subsequent guanylation—we have outlined a reliable and reproducible method for accessing this important building block. The strategic use of protecting groups and a well-chosen guanylating agent are central to the success of this synthesis. The versatility of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine as a precursor for more complex, biologically active molecules underscores its importance in the field of medicinal chemistry and drug discovery.

References

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]

-

N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. National Institutes of Health. [Link]

-

Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. [Link]

-

A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic-Chemistry.org. [Link]

-

(PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

-

Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]

-

Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). National Institutes of Health. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. [Link]

Sources

- 1. Characterization of Structure and Dynamics of the Guanidine‐II Riboswitch from Escherichia coli by NMR Spectroscopy and Small‐Angle X‐ray Scattering (SAXS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 3. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

The Strategic Role of Guanidinylation in Modern Organic Synthesis: A Technical Guide for the Advanced Practitioner

Abstract: The guanidinium group, a ubiquitous structural motif in natural products and pharmaceuticals, imparts unique physicochemical properties crucial for molecular recognition and biological activity.[1][2] Guanidinylation, the chemical process of introducing this functional group, has evolved into a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth technical exploration of guanidinylation, moving beyond a mere catalog of reagents to offer a nuanced understanding of the strategic and mechanistic considerations that govern successful implementation. We will dissect the properties of the guanidinium moiety, survey the arsenal of available guanidinylating agents, present detailed, field-proven protocols, and illuminate the transformative impact of this reaction in creating high-value molecules.

Part 1: The Guanidinium Group: A Privileged Functional Moiety

The strategic value of guanidinylation is rooted in the intrinsic properties of the guanidinium cation. Its planar, Y-shaped structure features a delocalized positive charge distributed across one central carbon and three nitrogen atoms. This resonance stabilization results in exceptional basicity (pKa ≈ 13.5), ensuring it remains protonated and positively charged under virtually all physiological conditions.

1.1. Electronic and Structural Properties: The Power of Resonance and Hydrogen Bonding

The delocalized charge and the presence of multiple N-H donors make the guanidinium group a formidable hydrogen bond donor. It can engage in multiple, high-affinity, bidentate hydrogen bonds with anionic counterparts like carboxylates and phosphates, which are prevalent in biological macromolecules such as proteins and nucleic acids. This ability to form strong, specific non-covalent interactions is a primary driver for its frequent appearance as a key pharmacophore.[3]

1.2. Impact on Physicochemical Properties

The introduction of a guanidinium group profoundly alters a molecule's physicochemical profile:

-

Increased Basicity: As mentioned, it is one of the strongest organic superbases.

-

Enhanced Aqueous Solubility: The permanent positive charge significantly improves water solubility, a critical factor for drug administration and distribution.

-

Modulation of Lipophilicity: While increasing hydrophilicity, the overall impact on lipophilicity (LogP) can be tailored through the substitution pattern on the guanidine nitrogens.

-

Membrane Permeability: In the context of cell-penetrating peptides (CPPs), the poly-guanidinium array is fundamental to their ability to traverse cellular membranes.

1.3. The Guanidinium Group in Nature and Medicine

From the essential amino acid arginine to a plethora of marine natural products with potent biological activities, the guanidinium group is a recurring theme.[1][2] Its presence is often critical for the compound's function, which can range from antimicrobial and antiviral to neurotoxic effects.[4] Consequently, synthetic molecules incorporating this moiety are significant targets in drug discovery.[4]

Part 2: The Synthetic Chemist's Toolkit for Guanidinylation

The synthesis of guanidines is typically achieved by the reaction of an amine with a suitable guanidinylating agent.[5] The choice of reagent is paramount and depends on the nucleophilicity of the amine, the desired substitution pattern, and the presence of other functional groups.

2.1. A Survey of Guanidinylating Reagents: From Classic to Contemporary

The landscape of guanidinylation reagents has expanded significantly, offering chemists a range of reactivities and selectivities.

-

Thioureas and their Derivatives: This classical approach involves the activation of a thiourea, often with heavy metal salts like HgCl₂, followed by reaction with an amine. While effective, the toxicity of the reagents has spurred the development of greener alternatives, such as using cyanuric chloride (TCT) as an activator.[6][7] This method is robust but can be limited by the harsh conditions required.[7]

-

Pyrazole-based Reagents: Reagents like 1H-pyrazole-1-carboxamidine hydrochloride have become the gold standard for mild and efficient guanidinylation of primary and secondary amines.[4] They offer excellent reactivity under mild conditions, good functional group tolerance, and the byproducts are easily removed.

-

Triflyl- and Sulfonyl-Guanidinylating Agents: For challenging substrates, such as weakly nucleophilic or sterically hindered amines, highly electrophilic reagents like N,N'-Di-Boc-N"-triflylguanidine are exceptionally effective.[4][7] These reagents react rapidly at room temperature and are compatible with a wide array of solvents.[4]

-

Catalytic Approaches: Modern methods are increasingly focused on catalytic guanidinylation. Lanthanide amides and ytterbium triflate have emerged as efficient catalysts for the addition of amines to carbodiimides, offering an atom-economical route to trisubstituted guanidines under mild, often solvent-free, conditions.[6][7]

2.2. Mechanistic Considerations: The Core Reaction Pathway

The fundamental mechanism of guanidinylation involves the nucleophilic attack of an amine onto the electrophilic carbon of the guanidinylating agent. The specific pathway and intermediates depend on the reagent used. For instance, with activated thioureas, a carbodiimide intermediate is often formed in situ.[5][7]

Caption: General mechanism of amine guanidinylation.

2.3. Strategic Choices in Reaction Design: A Comparative Analysis

The selection of a guanidinylating agent is a critical decision in the synthetic workflow. The following table summarizes the key characteristics of common reagent classes to guide this choice.

| Reagent Class | Key Advantages | Key Limitations | Typical Substrates |

| Activated Thioureas | Readily available precursors, robust. | Often requires toxic heavy metals (e.g., HgCl₂), harsh conditions. | Primary & Secondary Amines |

| Pyrazole-Carboxamidines | Mild conditions, high yields, clean reactions, good functional group tolerance. | May not be reactive enough for very weak nucleophiles. | Primary & Secondary Amines |

| Triflyl-Guanidines | Extremely reactive, effective for weakly nucleophilic and hindered amines.[7] | Reagents can be moisture-sensitive; starting materials may be costly.[7] | Anilines, Hindered Amines |

| Catalytic (e.g., Ln(III)) | Atom economical, mild/solvent-free conditions, high efficiency.[6] | Catalyst preparation can be complex; substrate scope may be limited. | Aromatic & Secondary Amines |

Part 3: Key Experimental Protocols for Guanidinylation

Trustworthy protocols are the bedrock of reproducible science. The following methodologies are presented as self-validating systems, with built-in checks and rationales for each step.

3.1. Protocol 1: Guanidinylation of a Primary Aliphatic Amine using 1H-Pyrazole-1-carboxamidine Hydrochloride

-

Rationale: This protocol is chosen for its broad applicability, mild conditions, and high efficiency, making it a first-line choice for many synthetic targets. The use of a slight excess of the guanidinylating agent ensures the reaction goes to completion, while the base neutralizes the HCl salt and facilitates the reaction.

-

Methodology:

-

Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile, approx. 0.1-0.5 M).

-

Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-2.2 eq.), to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1-1.2 eq.) portion-wise to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours.[3] Monitor the progress by a suitable analytical technique (e.g., LC-MS or TLC) until the starting amine is consumed.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by standard methods, such as silica gel chromatography or recrystallization, to yield the pure guanidine product.

-

3.2. Protocol 2: Guanidinylation of a Weakly Nucleophilic Aniline using N,N'-Di-Boc-N"-triflylguanidine

-

Rationale: This protocol addresses the challenge of guanidinylating a less reactive amine. The highly electrophilic triflylguanidine reagent provides the necessary driving force for the reaction to proceed efficiently under mild conditions where other reagents would fail.[4]

-

Methodology:

-

Inert Atmosphere: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aniline substrate (1.0 eq.) in a dry, non-polar solvent such as dichloromethane (DCM) or benzene (0.1 M).[4]

-

Reagent Addition: Add N,N'-Di-Boc-N"-triflylguanidine (1.05 eq.) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid and often complete within 1 hour.[4] Monitor closely by LC-MS or TLC.

-

Workup and Purification: Once the reaction is complete, the solvent can be removed in vacuo. The crude product, a Boc-protected guanidine, is then purified by flash chromatography on silica gel.

-

Deprotection: The Boc protecting groups can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final unprotected guanidine.

-

Part 4: Applications in Drug Discovery and Beyond

The strategic application of guanidinylation has led to significant breakthroughs in several areas of chemical science.

4.1. Modulation of Drug-Target Interactions

The guanidinium group is a powerful pharmacophore for targeting enzymes and receptors that have anionic binding pockets (e.g., containing aspartate, glutamate, or phosphate residues). By installing a guanidinium group, medicinal chemists can create potent and selective inhibitors. For example, the modification of the guanidine group in peptidic ligands has been shown to modulate selectivity between different integrin subtypes.[3]

4.2. Enhancing Cell Penetration: Guanidinium-Rich Transporters

One of the most exciting applications of guanidinylation is in the construction of cell-penetrating peptides (CPPs) and other molecular transporters. These molecules, rich in arginine or synthetic guanidinium groups, can ferry a wide range of cargo (from small molecules to proteins) across the cell membrane, a feat that is otherwise difficult to achieve.

Caption: Guanidinium-CPP mediated drug delivery.

4.3. Applications in Organocatalysis and Supramolecular Chemistry

The strong basicity and hydrogen-bonding capability of guanidines make them excellent organocatalysts for a variety of transformations. Furthermore, in supramolecular chemistry, the guanidinium group is a reliable and powerful recognition element for building complex, self-assembled architectures through predictable interactions with anionic guests.[5]

Part 5: Conclusion and Future Outlook

Guanidinylation is far more than a simple functional group transformation; it is a strategic tool for imbuing molecules with desirable biological and chemical properties. The continued development of milder, more efficient, and catalytic guanidinylation methods is expanding the synthetic chemist's ability to tackle increasingly complex molecular targets.[1][2] As our understanding of molecular recognition deepens, the strategic placement of the guanidinium group will undoubtedly continue to play a pivotal role in the design of next-generation therapeutics, molecular probes, and advanced materials.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

-

Alonso-Moreno, C., Antiñolo, A., Carrillo-Hermosilla, F., & Otero, A. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406–3425. [Link]

-

Ishani, D., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

-

Gutensohn, M., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122). [Link]

- Goodman, M., et al. (1998). Guanidinylation reagents. U.S.

-

Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

Sources

- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Guanidine synthesis by guanylation [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Introduction: The Guanidinium Cation - A Double-Edged Sword in Synthesis

An In-Depth Technical Guide to Guanidine Protecting Group Strategies

The guanidinium group, the defining feature of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistently protonated state at physiological pH, high basicity (pKa ≈ 13.6), and capacity for multipoint hydrogen bonding make it a critical pharmacophore in drug design and a key functional group in peptide chemistry.[1][2][3][4] However, these same properties present a significant challenge in chemical synthesis. The guanidine moiety is highly nucleophilic and basic, capable of initiating undesired side reactions such as acylation, cyclization (leading to lactam formation), or interfering with base-sensitive steps in a synthetic sequence.[3][5][6]